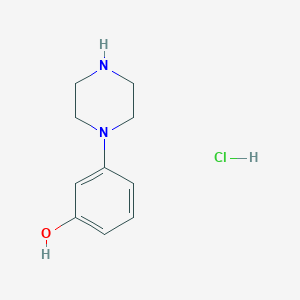

3-(Piperazin-1-yl)phenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

3-piperazin-1-ylphenol;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11,13H,4-7H2;1H |

InChI Key |

PFZMVKLBBQRDQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 3 Piperazin 1 Yl Phenol Hydrochloride and Its Analogues

Chemical Synthesis Pathways for 3-(Piperazin-1-yl)phenol Hydrochloride

The construction of the core 3-(piperazin-1-yl)phenol structure is typically achieved through the formation of the piperazine (B1678402) ring or by attaching the piperazine moiety to a phenolic precursor. The subsequent conversion to its hydrochloride salt enhances its stability and handling properties.

A primary method for synthesizing arylpiperazines involves the reaction between an aniline (B41778) derivative and a bis-electrophilic reagent, such as bis(2-chloroethyl)amine (B1207034). For the synthesis of 3-(piperazin-1-yl)phenol, this can be accomplished by reacting 3-aminophenol (B1664112) with bis(2-chloroethyl)amine hydrochloride. A related procedure has been described for the 4-substituted isomer, where 4-aminophenol (B1666318) is reacted with bis(2-chloroethyl)amine hydrochloride in a mixture of methyl isobutyl ketone and dimethylformamide, with potassium carbonate as the base and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. tdcommons.org The reaction mixture is heated to drive the cyclization, typically around 95-100°C for several hours. tdcommons.org

An alternative approach involves the reaction of 3-chloroaniline (B41212) with di(2-chloroethyl)amine hydrochloride, often in a high-boiling solvent like xylene, under reflux conditions for an extended period (e.g., 24 hours) to yield the corresponding 1-(3-chlorophenyl)piperazine. google.com While this produces a chlorinated analogue, the fundamental reaction between an aniline and a bis-haloalkylamine highlights a common synthetic strategy. Another general method mentioned is the reaction of a phenylpiperazine with a bromophenol under alkaline conditions to form the N-aryl bond.

Table 1: Representative Synthesis of Arylpiperazines from Amines and Halide Reagents

| Starting Amine | Halide Reagent | Solvent(s) | Base | Conditions | Product |

| 4-Aminophenol | Bis(2-chloroethyl)amine hydrochloride | Methyl isobutyl ketone, Dimethylformamide | Potassium Carbonate | 95-100°C, 8 hours | 4-(Piperazin-1-yl)phenol tdcommons.org |

| 3-Chloroaniline | Di(2-chloroethyl)amine hydrochloride | Xylene (Dimethylbenzene) | - | Reflux, 24 hours | 1-(3-Chlorophenyl)piperazine google.com |

The free base of 3-(piperazin-1-yl)phenol is an organic compound with the molecular formula C₁₀H₁₄N₂O. chemscene.com It is often isolated as an oil or a solid with a melting point in the range of 205-208°C. fishersci.com To improve its crystallinity, stability, and ease of handling, it is converted into a hydrochloride salt.

The formation of the hydrochloride salt is typically achieved by treating the isolated base with hydrochloric acid. In one described method, after obtaining the crude product as an oily substance, a small amount of concentrated hydrochloric acid is added to precipitate the hydrochloride salt. google.com This salt can then be purified by recrystallization from a suitable solvent, such as ethanol. google.com The resulting this compound is a white solid. google.com The CAS number for the monohydrochloride is 1621881-59-1, while the dihydrochloride (B599025) salt is also known (CAS 807624-37-9). bldpharm.combldpharm.com

Characterization of the final salt is performed using standard analytical techniques. The melting point for a related compound, 3-PIPERAZIN-1-YLPHENOL, is reported as 217-221 °C. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and mass spectrometry are used to confirm the chemical structure, while purity is often assessed by High-Performance Liquid Chromatography (HPLC).

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-(piperazin-1-yl)phenol and its derivatives. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For the synthesis of related arylpiperazine derivatives, various conditions have been screened. For instance, in the synthesis of oxadiazole derivatives bearing a piperazine moiety, it was found that using potassium carbonate (K₂CO₃) as the base and acetonitrile (B52724) (ACN) as the solvent at 90°C provided good yields. researchgate.net In the synthesis of 4-(piperazin-1-yl)phenol, the reaction is heated to 95-100°C and stirred for 8 hours to ensure the reaction goes to completion. tdcommons.org After the reaction, purification procedures such as washing with water and recrystallization are employed to remove impurities and isolate the product with high purity. tdcommons.org For palladium-catalyzed amination reactions to form arylpiperazines, using piperazine itself as the solvent can provide an eco-friendly and cost-effective synthesis method. organic-chemistry.org

Table 2: Examples of Reaction Condition Optimization

| Reaction Step | Parameter Optimized | Condition | Outcome | Reference |

| Nucleophilic Substitution | Base and Solvent | K₂CO₃ in Acetonitrile | Good yield | researchgate.net |

| Cyclization | Temperature and Time | 95-100°C, 8 hours | Reaction completion | tdcommons.org |

| Purification | Washing/Recrystallization | Isopropanol, Water | High purity product | tdcommons.orggoogle.com |

| Pd-catalyzed Amination | Solvent | Piperazine | Eco-friendly, cost-effective | organic-chemistry.org |

Synthesis of Analogues and Derivatives Bearing the 3-(Piperazin-1-yl)phenol Core

The 3-(piperazin-1-yl)phenol structure serves as a versatile scaffold for the development of new chemical entities. Modifications can be introduced at two primary locations: the unsubstituted secondary amine of the piperazine ring and the phenolic ring itself.

The secondary amine of the piperazine ring is a common site for chemical modification, allowing for the introduction of a wide variety of substituents. These substitutions are often performed to explore structure-activity relationships in drug discovery programs.

A standard method for N-substitution is the reaction of the piperazine nitrogen with an electrophile, such as an alkyl or aryl halide. For example, 4-(piperazin-1-yl)phenol can be reacted with p-nitro-chlorobenzene in N-Methyl-pyrrolidone (NMP) with triethylamine (B128534) as a base. The mixture is heated to 110-115°C for several hours to yield the N-arylated product. tdcommons.org

Reductive amination is another powerful technique. This involves reacting the piperazine with a ketone or aldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This method has been used to synthesize a variety of N-substituted piperazines, including those with piperidine (B6355638) moieties attached. nih.gov Furthermore, various heterocyclic rings, such as substituted indoles, can be attached to the piperazine nitrogen, often through an amide or methylene (B1212753) linker, to generate compounds with high affinity for specific biological targets. nih.gov

Table 3: Examples of N-Substitution Reactions on the Piperazine Core

| Reagent | Reaction Type | Conditions | Resulting Substituent |

| p-Nitro-chlorobenzene | Nucleophilic Aromatic Substitution | Triethylamine, NMP, 110-115°C | 4-Nitrophenyl tdcommons.org |

| N-methyl-4-piperidone | Reductive Amination | NaBH(OAc)₃, Dichloroethane | 1-Methylpiperidin-4-yl nih.gov |

| Indole derivatives with linkers | Amidation / Alkylation | Various | Substituted Indole nih.gov |

The phenolic hydroxyl group and the aromatic ring offer additional sites for chemical modification, leading to a diverse array of analogues.

The hydroxyl group can undergo O-alkylation through reactions like the Williamson ether synthesis. In one study, 3-(piperazin-1-yl)phenol derivatives were treated with epibromohydrin (B142927) in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) to form the corresponding alkyl aryl ethers. nih.gov This introduces a reactive epoxide ring, which can be further functionalized. nih.gov The synthesis of substituted phenoxy-3-piperazin-1-yl-propan-2-ol derivatives demonstrates a similar modification starting from the phenolic oxygen. nih.gov

Modifications can also be made to the aromatic ring itself, although this is less common than N-substitution or O-alkylation. Such modifications would typically need to be incorporated into the starting materials prior to the formation of the piperazine ring, for example, by starting with a substituted 3-aminophenol or 3-halophenol. The synthesis of various natural phenol (B47542) derivatives has shown that modifications such as introducing ester groups or other heterocyclic rings can significantly alter the biological properties of the parent phenol. nih.gov

Hybrid Compound Design and Synthesis Approaches

The structural framework of 3-(piperazin-1-yl)phenol serves as a valuable scaffold in medicinal chemistry for the design of hybrid compounds. This strategy involves chemically uniting the piperazinyl-phenol moiety with other distinct pharmacophores to create a single molecular entity with the potential for multi-target activity or improved pharmacological profiles. The synthesis of these hybrids often involves multi-step reaction sequences tailored to the specific functionalities being combined.

A common approach involves leveraging the nucleophilicity of the piperazine ring's secondary amine or the reactivity of the phenolic hydroxyl group. For instance, derivatives have been synthesized by reacting 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol with various aryl piperazines. nih.gov This initial product can then undergo further modification, such as a Williamson ether synthesis at the phenolic hydroxyl group using epibromohydrin, followed by an epoxy ring-opening reaction with secondary amines to yield complex propan-2-ol amine derivatives. nih.gov This modular synthesis allows for the creation of a diverse library of compounds from a common intermediate.

Another synthetic strategy involves the nucleophilic substitution reaction between a halogenated aromatic core and a piperazine derivative. mdpi.com For example, N-heterocyclic substituted piperazine analogues have been created for evaluation as dopamine (B1211576) D3 receptor ligands. nih.gov The design process for these hybrids focuses on exploring how different substituents on the piperazine ring impact binding affinity and selectivity. nih.gov Similarly, the synthesis of nih.govfishersci.comoxazine-piperazine hybrids has been achieved by transforming piperazinyl tri-tert-butyl-phenol derivatives in the presence of a gallium nitrate (B79036) catalyst, demonstrating a novel ring-closure method. doi.org

The rationale behind creating these hybrids is often to combine the known activities of different molecular fragments. Donepezil-based hybrids, for example, have been developed where the piperidine ring of donepezil (B133215) is replaced with a piperazine moiety to create multifunctional agents for potential use in Alzheimer's disease. semanticscholar.org These designs aim to target multiple pathways involved in the disease pathology. semanticscholar.orgnih.gov The synthesis of such compounds can involve various techniques, including N-alkylation of the piperazine ring via nucleophilic substitution on alkyl halides or through reductive amination. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for this compound and Derivatives

A suite of advanced analytical techniques is essential for the unambiguous structural characterization of this compound and its analogues. These methods provide detailed information on connectivity, functional groups, molecular weight, three-dimensional structure, and protonation state.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-CP/MAS, 15N-CP/MAS) for Protonation Site Determination

Solid-state NMR (SSNMR) is a powerful non-destructive technique for characterizing the structure of crystalline and amorphous solids, making it ideal for studying hydrochloride salts of pharmaceutical compounds. For this compound, 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments are particularly informative for identifying the protonation site.

Protonation of one of the nitrogen atoms in the piperazine ring induces significant changes in the chemical shifts of the adjacent carbon and nitrogen atoms. In 13C SSNMR, the carbon atoms alpha to the protonated nitrogen would be expected to show a downfield shift compared to the unprotonated free base. Similarly, 15N SSNMR would provide direct evidence, with the protonated nitrogen signal shifting substantially.

Furthermore, specialized techniques like 35Cl SSNMR can be employed to probe the local environment of the chloride counter-ion in hydrochloride salts. rsc.org The 35Cl quadrupolar coupling constant and chemical shift are highly sensitive to the nature of hydrogen bonding interactions with the protonated amine, providing an independent method to fingerprint the solid form and confirm the ionic nature of the salt. rsc.org

Table 1: Expected NMR Chemical Shift Changes Upon Protonation

| Nucleus | Expected Change in Chemical Shift | Rationale |

|---|---|---|

| 15N (Piperazine) | Significant downfield shift for one N atom | Direct effect of covalent bond formation with H+. |

| 13C (Piperazine) | Downfield shift for carbons adjacent to the protonated N | Deshielding effect due to the positive charge on the adjacent nitrogen. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Confirmation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. nih.gov The IR spectrum of this compound would display a combination of characteristic absorption bands confirming its structure.

The phenol group gives rise to several distinct peaks. A very broad absorption band is typically observed in the region of 3200-3550 cm-1, which corresponds to the O-H stretching vibration, with the broadening caused by hydrogen bonding. docbrown.infolibretexts.org Aromatic C-H stretching vibrations appear just above 3000 cm-1, while aromatic C=C stretching vibrations cause a series of absorptions between 1440 and 1600 cm-1. docbrown.info The C-O stretching vibration of the phenol group results in a strong band between 1140 and 1230 cm-1. docbrown.info

The piperazine moiety and its hydrochloride salt form also have key features. In the hydrochloride salt, the protonated amine (N+-H) stretching vibrations appear as a broad band typically in the 2400-2800 cm-1 range. The C-H stretching vibrations of the aliphatic methylene groups of the piperazine ring are observed between 2850 and 2960 cm-1. pressbooks.publibretexts.org The presence of these key bands allows for the rapid confirmation of the principal functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm-1) | Peak Characteristics |

|---|---|---|---|

| Phenol O-H | Stretching | ~3200 - 3550 | Strong, very broad |

| Aromatic C-H | Stretching | ~3030 - 3100 | Weak to medium, sharp |

| Aliphatic C-H | Stretching | ~2850 - 2960 | Medium to strong |

| Ammonium N+-H | Stretching | ~2400 - 2800 | Broad, often complex |

| Aromatic C=C | Stretching | ~1440 - 1600 | Medium to strong, sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-(piperazin-1-yl)phenol, which has a molecular weight of 178.24 g/mol for the free base, electrospray ionization (ESI) is a common technique. fishersci.com In positive ion mode, the base peak would likely be the protonated molecule [M+H]+ at m/z 179.12.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. The fragmentation of arylpiperazine compounds is well-characterized. nih.gov For the [M+H]+ ion of 3-(piperazin-1-yl)phenol, characteristic fragmentation pathways would involve the cleavage of the piperazine ring. This can lead to the formation of specific fragment ions that are diagnostic for the piperazine core and the hydroxyphenyl substituent. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula. nih.gov LC-MS/MS methods are also developed for the quantitative analysis of piperazine derivatives in various matrices. nih.gov

Single Crystal X-ray Crystallography for Absolute Stereochemistry and Conformation

While 3-(piperazin-1-yl)phenol itself is achiral, many of its derivatives are chiral. In such cases, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a specific enantiomer, often by co-crystallization with a chiral counter-ion or by using anomalous dispersion effects. nih.govnih.gov The resulting structural data, including the precise spatial arrangement of all atoms, is invaluable for understanding structure-activity relationships and for computational modeling studies. mdpi.comdoi.orgmdpi.com

Analytical Methodologies for Purity and Compound Identity Verification

Ensuring the purity and verifying the identity of this compound are critical for its use in research and development. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of non-volatile compounds. nih.gov A validated reverse-phase HPLC (RP-HPLC) method, typically with UV detection, can separate the main compound from synthesis-related impurities and degradation products. Method validation involves assessing parameters such as linearity, precision, accuracy, selectivity, and robustness to ensure the reliability of the results. nih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for analyzing volatile impurities that may be present, such as residual solvents or starting materials like piperazine. researchgate.net For instance, a validated GC method can be used to quantify trace levels of piperazine or related volatile amines in the final product. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid method used for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov By comparing the retention factor (Rf) of the sample to a reference standard, a quick identity and purity check can be performed.

The identity of the compound is definitively confirmed by a combination of the spectroscopic methods detailed in section 2.3, including NMR, IR, and MS, which provide a comprehensive structural fingerprint of the molecule. unodc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(Piperazin-1-yl)phenol |

| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol |

| Epibromohydrin |

| 3-bromobenzanthrone |

| nih.govfishersci.comOxazine-piperazine |

| Piperazinyl tri-tert-butyl-phenol |

| Donepezil |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitutions on the Piperazine (B1678402) Ring on Activity and Selectivity

Modifications to the piperazine ring itself, rather than the aryl group, have a profound impact on the activity and selectivity of the resulting compounds. Both nitrogen atoms in the piperazine ring are often essential for potency. mdpi.com Even seemingly minor substitutions can drastically alter the pharmacological profile. For instance, in a series of 1-piperazino-3-arylindans, the introduction of small substituents at the 2-position of the piperazine ring (such as methyl or dimethyl groups) was crucial for achieving potent D1 and D2 dopamine (B1211576) receptor antagonism. nih.gov In other cases, linking the piperazine ring via an amide bond can enhance metabolic stability by preventing N-dealkylation reactions. rsc.org

The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of activity. Studies on various derivatives have shown that altering this substituent can modulate selectivity between different receptor subtypes. For example, replacing a piperidine (B6355638) ring with a piperazine can dramatically shift affinity from one receptor to another, as seen in a study where a piperidine compound had high affinity for the σ1 receptor, while its piperazine counterpart (compound 4) had negligible affinity for σ1R but retained high affinity for the histamine (B1213489) H3 receptor. acs.org

Table 1: Impact of Piperazine Ring Substitution on Biological Activity This table is interactive. You can sort and filter the data.

| Base Scaffold | Piperazine Ring Substituent | Key Finding | Reference |

|---|---|---|---|

| 1-piperazino-3-phenylindans | 2-methyl, 2,2-dimethyl | Confined potent D1 and D2 antagonism to derivatives with small substituents. | nih.gov |

| Arylpiperazine | Replacement with other heterocycles | Loss of cytotoxic activity, indicating the piperazine ring is critical for binding. | mdpi.com |

| Celastrol Derivatives | Piperazine vs. Aniline (B41778)/Piperidine | Derivatives with piperazine showed better Hsp90–Cdc37 disruption activity. | nih.gov |

| Pyrimidine Scaffold | Varied aryl substituents on piperazine | Resulted in pan-selective inhibitors of inflammatory caspases with nanomolar potency. | epa.gov |

| Histamine H3 Ligands | Piperazine vs. Piperidine | Replacement of piperidine with piperazine dramatically reduced σ1 receptor affinity while maintaining H3 affinity. | acs.org |

Influence of Phenolic Hydroxyl Group Position and Modifications on Pharmacological Profile

Furthermore, the hydroxyl group itself is not always essential for all biological activities. In a study on a simplified analog of aplysiatoxin, a compound lacking the phenolic hydroxyl group (the 18-deoxy derivative) exhibited slightly higher antiproliferative activity and similar affinity for protein kinase Cδ (PKCδ) compared to the hydroxyl-containing parent compound. nih.gov However, its anti-tumor-promoting activity was lower, suggesting the phenolic hydroxyl group was necessary for that specific activity but not for PKCδ binding or antiproliferation. nih.gov This highlights that the contribution of the hydroxyl group is highly context-dependent, influencing specific interactions that may be distinct from primary receptor binding. In many cases, multiple hydroxyl groups on a phenolic compound can enhance inhibitory activity against enzymes by increasing binding capacity. mdpi.com

Conformational Properties of the Piperazine Moiety and Their Role in Ligand-Target Interactions

The piperazine ring is not a static, flat structure. Its conformational flexibility allows it to adopt various shapes, such as the typical "chair" conformation or a "twist-boat" conformation, which can be critical for fitting into a receptor's binding pocket. nih.govrsc.org The specific conformation adopted can be influenced by substituents on the ring, which may introduce steric strain (e.g., A1,3-interaction) that favors one conformation over another. rsc.org

The importance of this flexibility in drug design is significant. Molecular dynamics simulations have suggested that the ability of piperazine derivatives to adapt their conformation upon binding to a target, like the HIV-1 gp120 protein, is a more important factor for their inhibitory activity than has often been assumed. nih.gov This conformational adaptability allows the ligand to achieve an optimal orientation within the binding site, maximizing interactions and enhancing potency. nih.gov

Relationship Between Molecular Structure and Receptor Subtype Selectivity

Subtle modifications to the molecular structure of arylpiperazine derivatives can lead to significant changes in their selectivity for different receptor subtypes. This is a cornerstone of rational drug design, aiming to create compounds that act on a specific target to maximize therapeutic effects while minimizing off-target side effects.

For example, in a series of trans-1-piperazino-3-phenylindans, 6-chloro or 6-fluoro substitution on the phenyl ring resulted in a preference for D1 over D2 dopamine receptors. nih.gov This selectivity could be further enhanced by adding substituents to the piperazine ring. nih.gov Similarly, in another series of compounds, the choice of substituent on the piperazine ring was instrumental in achieving selectivity for caspase-5 over caspase-1 and -4. epa.gov The replacement of a piperidine moiety with a piperazine ring can also be a key strategy for modulating selectivity between different receptor families, such as histamine and sigma receptors. acs.orgnih.gov

Table 2: Structure-Selectivity Relationships in Arylpiperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Structural Modification | Resulting Selectivity | Reference |

|---|---|---|---|

| 1-piperazino-3-phenylindans | 6-chloro or 6-fluoro substitution on phenyl ring | Preference for D1 over D2 dopamine receptors. | nih.gov |

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidines | Varying aryl substituents on piperazine | ~10-fold selectivity for caspase-5 over caspase-1 and -4 for three analogs. | epa.gov |

| Histamine H3 / Sigma-1 Ligands | Piperidine vs. Piperazine core | Piperidine core favored dual H3/σ1 affinity; piperazine core favored H3 selectivity. | acs.orgnih.gov |

| Arylpiperazine Derivatives | o-substituted phenyl group | Displayed moderate to strong cytotoxic activities and strong antagonistic potency against Androgen Receptor (AR). | mdpi.com |

Effects of Protonation State on Binding Affinity and Biological Activity

The piperazine moiety contains two nitrogen atoms that are basic, meaning they can accept a proton (H+) to become positively charged. The extent of this protonation at physiological pH (around 7.4) is determined by the compound's pKa value(s). This protonation state is pivotal as it influences solubility, permeability, and the ability to form ionic interactions with negatively charged amino acid residues (like aspartic acid or glutamic acid) in a receptor's binding pocket. rsc.orgnih.govnih.gov

The chemical environment surrounding the piperazine ring significantly affects its pKa. rsc.org For example, attaching electron-withdrawing groups, such as an acetyl group, to one of the piperazine nitrogens lowers its basicity and reduces the pKa, resulting in a lower percentage of the protonated form at physiological pH. rsc.orgresearchgate.net Conversely, separating the piperazine nitrogen from such groups with alkyl chains increases the pKa and the percentage of the protonated species. rsc.org For many ligands targeting GPCRs and sigma receptors, a positively charged nitrogen atom is critical for efficient binding. nih.govnih.gov The poor activity of some compounds has been directly linked to their low basicity and inability to exist in a protonated state at physiological pH. nih.gov

Table 3: Influence of Substituents on Piperazine pKa and Protonation This table is interactive. You can sort and filter the data.

| Compound/Substituent Type | Effect on pKa | Impact on Protonation at pH 7.5 | Reference |

|---|---|---|---|

| 1,4-dimethylpiperazine (di-alkylation) | pKa ~8.0 | ~78% protonated | researchgate.net |

| 1-acetyl-4-methylpiperazine (acetylation) | pKa ~7.06 | ~26.6% protonated (neutral form is most abundant) | rsc.orgresearchgate.net |

| Alkyl-piperazine-Alkyl linker | Increases basicity compared to amide-linked | Higher percentage of protonated species | rsc.org |

| Neighboring triazole ring | Lowers piperazine's pKa | Hampers protonation | rsc.org |

Design Strategies for Enhanced Aqueous Solubility and Bioavailability in Derivative Compounds

A significant challenge in drug development is overcoming poor water solubility and limited bioavailability. The piperazine moiety itself is often incorporated into drug scaffolds as a strategy to improve aqueous solubility, primarily because it can be protonated to form a more water-soluble salt. researchgate.netnih.gov

Several medicinal chemistry strategies are employed to enhance these properties in derivative compounds:

Structural Modification: Introducing polar or charged groups into the molecule can increase its hydrophilicity. nih.gov This can be achieved by ensuring the piperazine ring remains basic enough to be protonated.

Crystal Lattice Disruption: Modifying the structure to reduce the stability of the crystal lattice can lower the energy required for dissolution, thereby improving solubility. nih.gov

Formulation Technologies: Advanced drug delivery systems are used to improve the solubility and absorption of poorly soluble compounds. These include:

Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to faster dissolution. researchgate.net

Coamorphous Systems: Mixing the active pharmaceutical ingredient (API) with a small molecule excipient (a coformer) to create an amorphous solid dispersion. This amorphous state has higher energy and greater solubility than the stable crystalline form. acs.org Techniques like ball milling or cryo-milling are used to prepare these systems. acs.org

Lipid-based Formulations: Encapsulating the drug in systems like liposomes or solid lipid nanoparticles can improve its solubility and facilitate its transport across biological membranes. researchgate.net

By combining these chemical and formulation approaches, the therapeutic potential of derivatives of 3-(piperazin-1-yl)phenol can be more effectively realized.

Computational Chemistry and Molecular Modeling of 3 Piperazin 1 Yl Phenol Hydrochloride and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in understanding the intrinsic properties of a molecule. These methods can predict a wide array of characteristics, from the electronic distribution to the reactivity of a compound, providing a fundamental basis for its behavior in a biological environment.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of drug-like molecules. nih.govnih.gov By calculating the electron density, DFT can elucidate the electronic structure of 3-(Piperazin-1-yl)phenol and its analogues, offering insights into their chemical reactivity.

The optimized geometry of a molecule, which corresponds to the minimum on its potential energy surface, is the starting point for most computational analyses. For piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For instance, a study on a phenylpiperazine derivative revealed that the piperazine ring typically adopts a stable chair conformation. nih.gov The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. jksus.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For example, in a comparative study of clevudine (B1669172) and telbivudine, their calculated energy gaps were 4.1653 eV and 6.6865 eV, respectively, indicating differing stabilities. nih.gov

Other reactivity descriptors that can be calculated from the HOMO and LUMO energies include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.gov These parameters provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity profiles of different analogues of 3-(piperazin-1-yl)phenol.

Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and identifying regions prone to electrophilic and nucleophilic attack. bohrium.com The MEP plot can highlight the electronegative regions around the oxygen and nitrogen atoms of 3-(piperazin-1-yl)phenol, indicating their potential involvement in hydrogen bonding and interactions with biological targets. bohrium.com

A theoretical study on a substituted chalcone, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, employed DFT calculations to investigate its geometrical framework and electronic properties. The dipole moment was calculated to be 2.57 Debye, and the MEP plot identified the positive electrostatic potential around the hydrogen atoms. bohrium.com Such analyses are directly applicable to understanding the electronic characteristics of 3-(piperazin-1-yl)phenol.

Table 1: Calculated Electronic Properties of a Phenylpiperazine Analogue

| Property | Value | Reference |

| HOMO Energy | - | nih.gov |

| LUMO Energy | - | nih.gov |

| Energy Gap (Egap) | 4.1653 eV | nih.gov |

| Ionization Potential (IP) | - | nih.gov |

| Electron Affinity (EA) | - | nih.gov |

| Electronegativity (χ) | - | nih.gov |

| Chemical Hardness (η) | - | nih.gov |

| Dipole Moment | 10.222 D | jksus.org |

Note: The values presented are for illustrative purposes and are derived from studies on analogous compounds.

Computational Prediction of Protonation Sites and Energetics

The protonation state of a molecule at physiological pH is a critical determinant of its biological activity, influencing its solubility, membrane permeability, and interaction with target receptors. chemaxon.com For a molecule like 3-(piperazin-1-yl)phenol, which contains multiple basic nitrogen atoms in the piperazine ring and an acidic phenolic hydroxyl group, predicting the most likely protonation sites and their corresponding pKa values is essential.

Computational methods can be employed to predict the pKa values of ionizable groups. chemaxon.com These methods often involve calculating the Gibbs free energy change associated with the protonation/deprotonation reaction in an aqueous environment. nih.gov Software packages like MarvinSketch can provide preliminary pKa predictions based on the molecule's structure. jksus.org For a molecule with multiple potential protonation sites, such as the two nitrogen atoms in the piperazine ring of 3-(piperazin-1-yl)phenol, these tools can help identify the most basic center. jksus.org For instance, a preliminary pKa calculation on a related pyrazole (B372694) derivative with multiple nitrogen atoms indicated that the N1 atom was the most favorable site for protonation. jksus.org

The piperazine ring contains two nitrogen atoms, and their basicity can be influenced by the substituents on the ring. The nitrogen atom further from the phenyl ring is generally more basic. The phenolic hydroxyl group, on the other hand, is acidic and will be deprotonated at higher pH values. Accurate pKa prediction often requires sophisticated computational approaches that account for solvent effects, for example, through continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov Studies on substituted phenols have shown that DFT calculations combined with these solvation models can yield pKa values with good accuracy, often with a mean absolute error of around 0.37 pKa units. mdpi.com

The protonation state can significantly impact the binding affinity of a ligand to its receptor. Therefore, understanding the protonation energetics is crucial for accurate molecular docking and molecular dynamics simulations.

Molecular Dynamics Simulations for Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are particularly powerful for studying the interactions between a ligand, such as 3-(piperazin-1-yl)phenol, and its biological target, providing insights into the stability of the ligand-protein complex, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding. acs.orgnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be followed over time. nih.gov The simulations are typically performed in a simulated aqueous environment to mimic physiological conditions. nih.gov An isothermal-isobaric (NPT) ensemble is often used to maintain constant temperature and pressure. nih.gov

For phenylpiperazine derivatives, MD simulations have been used to study their interactions with various protein targets. acs.org For example, a 300 ns MD simulation was used to evaluate the binding and energetics of phenyl-piperazine scaffold hits against the eIF4A1 protein. nih.gov These simulations can reveal the stability of the ligand within the binding site and identify key amino acid residues that form sustained interactions with the ligand. acs.org In one study, MD simulations showed that a phenyl-piperazine compound remained stable in the binding site of eIF4A1, with sustained interactions with specific arginine and glutamine residues. acs.org

Trajectory analysis from MD simulations can provide a wealth of information. Root Mean Square Deviation (RMSD) plots can be used to assess the stability of the protein-ligand complex over the simulation time. A stable complex will exhibit a relatively constant RMSD after an initial equilibration period. Root Mean Square Fluctuation (RMSF) analysis can identify the flexibility of different regions of the protein, highlighting which residues become more or less flexible upon ligand binding.

MD simulations can also be used to calculate the binding free energy between a ligand and a protein, providing a more rigorous prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org It is a widely used tool in drug discovery for virtual screening of compound libraries and for understanding the binding mode of a potential drug molecule.

Prediction of Binding Modes with Receptors and Enzymes

For 3-(Piperazin-1-yl)phenol and its analogues, molecular docking can predict how they might bind to various receptors and enzymes. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then scoring these poses based on their predicted binding affinity.

Docking studies on N-phenylpiperazine derivatives have shown that the piperazine ring often plays a crucial role in binding, frequently forming hydrogen bonds with key residues in the active site. rsc.org For example, in a study of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, molecular docking predicted that residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 were the main binding sites, with the interactions being driven by hydrogen bonds and electrostatic forces. rsc.org

The phenolic hydroxyl group of 3-(piperazin-1-yl)phenol is also likely to be a key interaction point, capable of forming hydrogen bonds with the receptor. Docking simulations of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives with tyrosinase revealed that the 4-hydroxyphenyl moiety oriented itself towards the copper ions in the catalytic site, forming a hydrogen bond with the side chain of Ser380. nih.gov

Affinity Scoring and Ligand Ranking

A key output of molecular docking is a scoring function that estimates the binding affinity of the ligand for the receptor. These scoring functions are typically based on empirical or knowledge-based potentials that approximate the free energy of binding. The scores are used to rank different ligands or different binding poses of the same ligand.

While docking scores are useful for prioritizing compounds, they are generally not precise predictors of absolute binding affinities. However, they are effective in distinguishing between active and inactive compounds and in ranking a series of related analogues. For example, in a study of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, compounds with better docking scores also tended to show higher inhibitory activity in subsequent experimental assays.

The binding affinity of a ligand is often quantified experimentally by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Computational predictions of binding affinity can be correlated with these experimental values to validate the docking protocol and to build predictive models.

Table 2: Example of Docking Scores and Binding Affinities for Phenylpiperazine Analogues

| Compound | Target | Docking Score (kcal/mol) | Experimental Affinity (Ki or IC50) | Reference |

| Analogue A | Receptor X | -8.5 | 15 nM (Ki) | - |

| Analogue B | Receptor X | -7.9 | 50 nM (Ki) | - |

| Analogue C | Enzyme Y | -9.2 | 5 µM (IC50) | - |

| Analogue D | Enzyme Y | -8.1 | 25 µM (IC50) | - |

Note: This table is a hypothetical representation based on typical data from docking studies of analogous compounds.

By combining the insights from quantum chemical calculations, molecular dynamics simulations, and molecular docking, a comprehensive understanding of the molecular properties and potential biological activity of 3-(Piperazin-1-yl)phenol hydrochloride and its analogues can be achieved. These computational approaches are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and understanding the structural features crucial for their function.

The development of robust QSAR models is a critical step in modern drug discovery, enabling the prediction of biological activity for newly designed compounds. For piperazine and its analogues, various QSAR models have been developed to predict their activity as inhibitors of different biological targets. The process involves calculating a wide range of physicochemical parameters, known as molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build a predictive equation. scispace.comopenpharmaceuticalsciencesjournal.com

A key aspect of QSAR model development is rigorous validation to ensure its predictive power and robustness. researchgate.netlongdom.org This is typically achieved through internal validation techniques, such as the leave-one-out (LOO) cross-validation, and external validation using a test set of compounds not included in the model's training. scispace.comresearchgate.net Statistically significant models are characterized by high correlation coefficients (R²), cross-validated correlation coefficients (q² or Q²), and predictive correlation coefficients for the external test set (R²pred). scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net For instance, a highly efficient QSAR model developed for piperazine and keto piperazine derivatives as renin inhibitors showed an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821, indicating a stable and predictive model. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.netopenpharmaceuticalsciencesjournal.com These models help identify key descriptors, such as constitutional (e.g., Sv, nDB, nO) and electronic properties, that play a vital role in the ligand-enzyme binding. scispace.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

The following table summarizes the statistical validation parameters from a representative QSAR study on piperazine derivatives.

| Parameter | Value | Description |

| R² | 0.846 | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). scispace.comresearchgate.net |

| q² (or Q²) | 0.818 | The cross-validated correlation coefficient from the leave-one-out method, assessing the predictive ability of the model. scispace.comresearchgate.net A value > 0.6 is considered good. researchgate.net |

| R²pred | 0.821 | The predictive R² for the external test set, confirming the model's ability to predict the activity of new compounds. scispace.comresearchgate.net |

| F-test | 95.465 | A statistical test that assesses the overall significance of the regression model. researchgate.net |

| SDEP | 0.606 | The standard deviation of error of prediction. researchgate.net |

This data is based on a QSAR study of piperazine and keto piperazine derivatives as renin inhibitors. researchgate.net

3D-QSAR studies provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields of molecules in three-dimensional space. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR methods. researchgate.netnih.gov These techniques are used to generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. pku.edu.cn

In studies of various piperazine analogues, CoMFA and CoMSIA have been successfully applied to build statistically significant and predictive models. researchgate.netnih.govnih.gov For example, a 3D-QSAR study on α1A-adrenergic receptor antagonists of the N-aryl and N-nitrogen piperazine class resulted in robust CoMFA and CoMSIA models with high cross-validation coefficients (q² of 0.840 for both). researchgate.net Similarly, a study on thieno-pyrimidine derivatives with a piperazine moiety yielded a CoMFA model with a q² of 0.818 and a CoMSIA model with a q² of 0.801. nih.gov These models suggest that electrostatic, steric, and hydrophobic interactions play crucial roles in the ligand-receptor binding. researchgate.netmdpi.com For instance, CoMFA analysis of 2-((pyridin-3-yloxy)methyl)piperazine derivatives indicated a significant contribution from the electrostatic field (66.14%) to their anti-inflammatory activity. scispace.com

The table below presents statistical results from representative 3D-QSAR studies on piperazine-containing compounds.

| Study Focus | Method | q² | r² | Field Contributions |

| α1A-Adrenergic Receptor Antagonists | CoMFA | 0.840 | N/A | Steric, Electrostatic researchgate.net |

| α1A-Adrenergic Receptor Antagonists | CoMSIA | 0.840 | N/A | Electrostatic, Hydrophobic, H-bond researchgate.net |

| Thieno-pyrimidine Derivatives (TNBC Inhibitors) | CoMFA | 0.818 | 0.917 | Steric, Electrostatic nih.gov |

| Thieno-pyrimidine Derivatives (TNBC Inhibitors) | CoMSIA | 0.801 | 0.897 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor nih.gov |

| CCR5 Antagonists | CoMFA | 0.568 | N/A | Steric, Electrostatic nih.gov |

| CCR5 Antagonists | CoMSIA | 0.587 | N/A | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor nih.gov |

| 2-((pyridin-3-yloxy)methyl)piperazines (Anti-inflammatory) | CoMFA | 0.541 | 0.854 | Steric (13.84%), Electrostatic (66.14%) scispace.com |

N/A: Not Available in the provided search results.

In Silico Drug Design and Virtual Screening Methodologies

In silico drug design and virtual screening are powerful computational techniques used to identify promising lead compounds from vast chemical libraries. mdpi.com These methods are particularly valuable for exploring the potential of scaffolds like the piperazine ring, which is a common pharmacophore in many approved drugs. nih.gov

Virtual screening campaigns often employ a hierarchical approach. nih.gov This can start with shape-based screening, which uses known active compounds as templates to rapidly filter large databases for molecules with similar shapes and chemical features. nih.gov This is followed by molecular docking simulations, where the filtered compounds are computationally "docked" into the three-dimensional structure of a biological target, such as a receptor or enzyme. mdpi.comnih.gov The docking process predicts the binding conformation and estimates the binding affinity, typically reported as a docking score in kcal/mol. nih.govacs.org Highly ranked compounds from docking are then selected for further evaluation. mdpi.com

This multi-step process has been successfully used to identify novel piperazine-based compounds with desired biological activities. For example, a virtual screening cascade led to the discovery of a piperazine derivative as a novel insect juvenile hormone agonist with an EC50 of 870 nM. nih.gov In another study, molecular docking was used to evaluate piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, identifying compounds with significant inhibitory activity and strong binding profiles, with docking scores as favorable as -7.41 kcal/mol. nih.govacs.org These studies demonstrate the utility of virtual screening in identifying structurally novel and synthetically accessible starting points for drug discovery programs. nih.gov

The following table showcases results from virtual screening and docking studies on various piperazine analogues.

| Target | Screening Method | Compound Class | Best Docking Score (kcal/mol) | Key Finding |

| Androgen Receptor | Molecular Docking | Piperazine derivatives | -7.5 | Identification of potent anti-prostate cancer agents. nih.gov |

| PARP-1 | Molecular Docking, MD Simulation | Piperazine-substituted naphthoquinones | -7.41 | Discovery of compounds with target-specific and strong binding profiles. nih.govacs.org |

| Juvenile Hormone Receptor | Shape-based screening, Docking, MM/PBSA | Piperazine derivative | N/A (EC50=870 nM) | Identification of a novel, structurally dissimilar JH agonist. nih.gov |

| MAO-A | Molecular Docking | Thiazolylhydrazine-piperazine derivatives | N/A | Understanding the interaction modes of potent and selective MAO-A inhibitors. mdpi.com |

N/A: Not Available in the provided search results.

Future Research Directions and Preclinical Therapeutic Outlook

Comprehensive Elucidation of Molecular Mechanisms of Action

A complete understanding of how 3-(Piperazin-1-yl)phenol hydrochloride and its analogs exert their effects at a molecular level is fundamental for their therapeutic development. The parent piperazine (B1678402) structure is known to function as an anthelmintic by acting as a GABA (γ-aminobutyric acid) receptor agonist. drugbank.com This interaction causes hyperpolarization of nerve endings in parasites, leading to flaccid paralysis and their subsequent expulsion from the host. drugbank.comwikipedia.org The selectivity of this action is attributed to differences between the GABA receptors in helminths and vertebrates. wikipedia.org

Rational Design and Optimization of Novel this compound Derivatives

The 3-(piperazin-1-yl)phenol moiety serves as a valuable and versatile scaffold for rational drug design. Its structure presents multiple sites for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The goal of rational design is to create novel derivatives that exhibit enhanced therapeutic effects and target specific biological pathways.

Recent studies have successfully employed this strategy to develop new potential therapeutic agents. One notable example involves the design and synthesis of a series of phenoxy-3-piperazin-1-yl-propan-2-ol derivatives as inhibitors of PTP1B for potential application in diabetes treatment. nih.gov In another study, the phenylpiperazine scaffold was incorporated into 1,2-benzothiazine structures to create novel compounds with potential anticancer activity. nih.gov This design was based on referencing known Topoisomerase II (Topo II) inhibitors, leading to the development of derivatives intended to act via a similar mechanism. nih.gov

The following table summarizes key findings from research focused on the rational design of derivatives based on the piperazinyl-phenol or phenylpiperazine core.

| Derivative Class | Therapeutic Target | Key Findings | Reference |

| Phenoxy-3-piperazin-1-yl-propan-2-ols | Protein Tyrosine Phosphatase 1B (PTP1B) | Derivatives 4a and 5b showed PTP1B inhibition of 31.58% and 35.90%, respectively. Compound 4a also demonstrated significant normalization of plasma glucose in preclinical models. | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II (Topo II) / Anticancer | Compound BS230 showed strong cytotoxicity towards breast cancer cells (MCF7), comparable to the established drug doxorubicin, but with lower toxicity in healthy cells (MCF10A). | nih.gov |

Future work in this area will involve expanding the diversity of these derivatives, exploring different substituents on the phenyl ring and the piperazine nitrogen to fine-tune their interaction with biological targets.

Development of Multifunctional Ligands based on the 3-(Piperazin-1-yl)phenol Core

The concept of multifunctional ligands—single molecules designed to interact with multiple targets or to incorporate several functional units—is a promising frontier in drug discovery. The 3-(piperazin-1-yl)phenol structure is an excellent candidate for development into such a ligand due to its inherent chemical features. The core structure contains a phenol (B47542) group and a secondary amine on the piperazine ring, both of which can be readily modified.

Drawing inspiration from established strategies, modular ligands can be designed. fsu.edunih.gov These designs typically consist of three key components:

An anchoring group that binds to a primary target.

A linker or spacer, such as polyethylene (B3416737) glycol (PEG), to enhance water solubility and biocompatibility. fsu.edufsu.edu

A terminal functional group for coupling to other molecules, such as targeting agents (e.g., biotin, peptides), imaging dyes, or other pharmacophores. fsu.edunih.gov

By applying this modular approach to the 3-(piperazin-1-yl)phenol core, researchers could develop multifunctional agents. For example, the piperazine nitrogen could be attached to a moiety that targets a specific receptor, while the phenolic hydroxyl group could be conjugated to a fluorescent tag for imaging purposes. This would create a "theranostic" agent capable of both treating and visualizing a disease state. The piperazine ring itself can also act as a bridging ligand to form coordination complexes with metals, opening another avenue for creating functional materials. wikipedia.org The development of such multifunctional ligands from this core structure could lead to novel tools for biological research and more sophisticated therapeutic strategies.

Integration of Advanced Experimental and Computational Approaches for Drug Discovery

The future of drug discovery for compounds like this compound and its derivatives lies in the synergistic integration of advanced computational and experimental methods. jddhs.com This integrated approach accelerates the identification and optimization of lead compounds, making the process more efficient and rational. jddhs.commdpi.com

Computational approaches play a crucial role in modern drug design. nih.gov Techniques such as molecular docking, quantitative structure–activity relationship (QSAR) modeling, and molecular dynamics simulations allow for the virtual screening of large compound libraries and the prediction of drug-target interactions. jddhs.com These methods were used effectively in the development of PTP1B and Topo II inhibitors, where molecular docking helped to elucidate how the designed piperazine derivatives bind to their respective enzyme targets. nih.govnih.gov

Experimental techniques provide the necessary validation for computational predictions. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for biological activity. columbia.edunih.gov Structural biology tools, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide detailed atomic-level pictures of how a ligand binds to its target protein, confirming and refining the models generated by computational docking. jddhs.com

The table below outlines some of the key computational and experimental techniques that will be vital for future research on 3-(piperazin-1-yl)phenol derivatives.

| Category | Technique | Application in Drug Discovery | Reference |

| Computational | Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | nih.govnih.govjddhs.com |

| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of compounds to their biological activity. | jddhs.com | |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. | jddhs.commdpi.com | |

| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. | jddhs.com | |

| Experimental | High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds to identify active "hits". | columbia.edunih.gov |

| X-ray Crystallography | Determines the three-dimensional structure of ligand-protein complexes at atomic resolution. | jddhs.com | |

| NMR Spectroscopy | Provides information on protein structure and ligand binding in solution. | jddhs.com | |

| Fluorescence Spectroscopy | Used to study binding interactions between molecules, such as a drug and DNA. | nih.gov |

By bridging computational predictions with robust experimental validation, future research promises a more precise and efficient path for discovering and developing novel therapeutics based on the this compound core. jddhs.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.